molecular formula C12H12N2S B13529851 4-(1-phenylcyclopropyl)-2-Thiazolamine

4-(1-phenylcyclopropyl)-2-Thiazolamine

Cat. No.: B13529851
M. Wt: 216.30 g/mol
InChI Key: VFHGEXADADSFSS-UHFFFAOYSA-N
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Description

4-(1-Phenylcyclopropyl)-2-Thiazolamine is a novel synthetic compound featuring the 2-aminothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery . The 2-aminothiazole core is a privileged structure known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The unique 1-phenylcyclopropyl substituent at the 4-position is an interesting structural modification that may influence the compound's lipophilicity, metabolic stability, and overall interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only, specifically for use in: - Medicinal Chemistry: Serving as a key intermediate for the design and synthesis of new bioactive molecules. Researchers can functionalize the exocyclic primary amine group through acylations, sulfonylations, or reactions with carbonyl compounds to create amides, ureas, thioureas, and Schiff bases, exploring new chemical space for drug discovery . - Pharmacological Screening: As a candidate for high-throughput screening against various disease targets. The 2-aminothiazole scaffold has been investigated for its potential to inhibit enzymes and receptors relevant to conditions such as cancer, tuberculosis, and neurodegenerative diseases . - Chemical Biology: Use as a tool compound to probe biological pathways and protein functions, potentially leading to the identification of novel therapeutic targets. Handling and Safety: This product is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-(1-phenylcyclopropyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N2S/c13-11-14-10(8-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14)

InChI Key

VFHGEXADADSFSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=CSC(=N3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 1 Phenylcyclopropyl 2 Thiazolamine

Retrosynthetic Analysis and Key Precursors for 4-(1-phenylcyclopropyl)-2-Thiazolamine Synthesis

A logical retrosynthetic analysis of this compound points to the well-established Hantzsch thiazole (B1198619) synthesis as the most direct approach. This disconnection strategy reveals two primary building blocks: thiourea (B124793) and an α-haloketone.

Retrosynthetic Disconnection of this compound:

Target MoleculeKey DisconnectionPrecursors
This compoundC-N and C-S bond formation (Hantzsch Synthesis)Thiourea and 2-halo-1-(1-phenylcyclopropyl)ethan-1-one

The key precursors identified through this analysis are:

Thiourea: A readily available and common reagent in heterocyclic synthesis.

Established Synthetic Routes for this compound

The synthesis of this compound is predominantly achieved through the Hantzsch thiazole synthesis, which can be performed using either one-pot or multi-step methodologies.

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient and streamlined approach to this compound. In this methodology, 1-(1-phenylcyclopropyl)ethan-1-one, a halogenating agent, and thiourea are combined in a single reaction vessel. The reaction proceeds through the in situ formation of the α-haloketone intermediate, which then immediately reacts with thiourea to form the thiazole ring. google.comresearchgate.net

Typical One-Pot Reaction Scheme:

ReactantsReagents/ConditionsProduct
1-(1-phenylcyclopropyl)ethan-1-one, ThioureaHalogenating agent (e.g., I₂, NBS, TCCA), Catalyst (optional), Solvent, HeatThis compound

Multi-Step Synthesis Methodologies

The multi-step synthesis provides a more controlled, albeit longer, route to the target compound. This method involves the discrete synthesis and isolation of the key intermediate, 2-halo-1-(1-phenylcyclopropyl)ethan-1-one, prior to its reaction with thiourea.

Step 1: Synthesis of 1-(1-phenylcyclopropyl)ethan-1-one

This ketone can be prepared through various standard organic reactions, such as the Friedel-Crafts acylation of benzene (B151609) with 1-cyclopropylacetyl chloride.

Step 2: α-Halogenation of 1-(1-phenylcyclopropyl)ethan-1-one

The synthesized ketone is then subjected to α-halogenation. A common method involves the use of bromine in a suitable solvent like methanol (B129727) or acetic acid. mdpi.com

Step 3: Hantzsch Thiazole Synthesis

The isolated 2-halo-1-(1-phenylcyclopropyl)ethan-1-one is then condensed with thiourea, typically in a protic solvent such as ethanol (B145695), to yield this compound. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Conditions for this compound Production

The efficiency of both one-pot and multi-step syntheses can be significantly influenced by the reaction conditions. Key parameters that are often optimized include:

Catalyst: While the Hantzsch synthesis can proceed without a catalyst, various catalysts have been employed to improve reaction rates and yields. These include Lewis acids, solid-supported catalysts, and phase-transfer catalysts. google.comwikipedia.org

Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction rate. Protic solvents like ethanol and methanol are commonly used, but greener alternatives are also being explored.

Temperature: The reaction is typically conducted at elevated temperatures (reflux) to ensure a reasonable reaction rate.

Stoichiometry of Reactants: The molar ratios of the ketone, halogenating agent, and thiourea are optimized to maximize the yield of the desired product and minimize side reactions.

Table of Optimized Reaction Conditions for Hantzsch Thiazole Synthesis (General):

ParameterConditionRationale
CatalystCopper silicate, Citric acidHeterogeneous and reusable, green catalyst. wikipedia.orgwikipedia.org
SolventEthanol, Ethanol/WaterGood solubility for reactants, environmentally benign. wikipedia.orgwikipedia.org
TemperatureRefluxIncreases reaction rate. wikipedia.org
Halogenating AgentN-Bromosuccinimide (NBS), Trichloroisocyanuric acid (TCCA)Milder and easier to handle than liquid bromine. google.comresearchgate.net

Strategies for Derivatization and Analog Synthesis of this compound

The 2-aminothiazole (B372263) core of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs with potentially altered physicochemical and biological properties.

Functionalization of the Thiazolamine Core

The primary sites for functionalization on the this compound scaffold are the exocyclic amino group and the C5 position of the thiazole ring.

Reactions at the Amino Group:

The exocyclic amino group behaves as a typical nucleophile and can undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: Introduction of alkyl groups can be achieved using alkyl halides. nih.gov

Formation of Schiff Bases: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases). researchgate.net

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides the corresponding ureas and thioureas. nih.gov

Reactions at the C5 Position:

The C5 position of the thiazole ring is susceptible to electrophilic substitution, although the reactivity is influenced by the electron-donating nature of the amino group. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like NBS or sulfuryl chloride.

Nitration: Nitration can be accomplished using standard nitrating agents, though conditions must be carefully controlled to avoid oxidation.

Azo Coupling: Reaction with diazonium salts can introduce an azo group at the C5 position, a common strategy for synthesizing dyes. researchgate.net

Modifications on the Phenylcyclopropyl Moiety

The phenylcyclopropyl moiety of this compound is a key structural feature that can be chemically altered to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. While specific documented examples for this exact compound are specialized, standard principles of organic synthesis allow for a variety of modifications.

Substitutions on the phenyl ring are a primary strategy for derivatization. mdpi.comresearchgate.netdoaj.org Electrophilic aromatic substitution reactions can introduce a range of functional groups at the ortho, meta, or para positions. For instance, halogenation (e.g., with Br₂ or Cl₂) can introduce bromo or chloro substituents, which can alter the compound's lipophilicity and electronic nature. Nitration, followed by reduction, can provide an amino group, offering a new site for further functionalization. Friedel-Crafts alkylation or acylation can append alkyl or acyl groups, respectively, which can impact steric hindrance and receptor interactions. researchgate.net

These modifications are instrumental in structure-activity relationship (SAR) studies. By systematically altering the substituents on the phenyl ring, researchers can probe the electronic and steric requirements for biological activity. For example, introducing electron-withdrawing groups (like -NO₂ or -CF₃) versus electron-donating groups (like -OCH₃ or -CH₃) can significantly influence the molecule's interaction with biological targets. nih.gov

Modifications to the cyclopropyl (B3062369) ring are less common due to the ring's inherent strain and lower reactivity compared to the phenyl ring. However, conceptual approaches could involve reactions that lead to ring-opening or functionalization, although this would fundamentally alter the core scaffold.

Table 1: Conceptual Modifications on the Phenylcyclopropyl Moiety

Modification Type Reagents/Conditions Potential Substituent (R) Purpose of Modification
Halogenation Br₂, FeBr₃ -Br, -Cl Modulate lipophilicity and electronic properties
Nitration HNO₃, H₂SO₄ -NO₂ Introduce electron-withdrawing group; precursor for amino group
Reduction of Nitro Group H₂, Pd/C or SnCl₂ -NH₂ Provide a new site for functionalization
Friedel-Crafts Acylation RCOCl, AlCl₃ -C(O)R Introduce ketone functionality for steric and electronic changes
Friedel-Crafts Alkylation R-Cl, AlCl₃ -R (alkyl) Increase lipophilicity and alter steric profile

Development of Prodrugs and Targeted Delivery Systems (Conceptual Design)

To enhance the therapeutic potential of this compound, conceptual strategies for prodrug design and targeted delivery can be explored. These approaches aim to improve properties such as solubility, permeability, and site-specific delivery.

Prodrug Design: The primary amino group on the thiazole ring is an ideal handle for prodrug derivatization. nih.gov Prodrugs are inactive precursors that are converted into the active drug molecule within the body, often through enzymatic or chemical cleavage. This strategy can overcome challenges like poor membrane penetration due to the basicity of the amino group. nih.gov

N-Acyl and N-Carbamate Prodrugs: The amino group can be acylated to form amides or converted into carbamates. These modifications mask the polar amino group, increasing lipophilicity and potentially enhancing passive diffusion across biological membranes. nih.gov For instance, creating a valine prodrug has been shown to improve the aqueous solubility and antitumor activity of other 2-aminothiazole derivatives. nih.gov

Schiff Base (Imine) Prodrugs: Condensation of the amino group with an aldehyde or ketone can form a Schiff base (imine). These linkages are often labile and can hydrolyze under physiological conditions to release the parent amine drug.

Targeted Delivery Systems: Targeted delivery systems aim to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. researchgate.net This is often achieved by encapsulating the drug in a nanocarrier that has been functionalized with targeting ligands.

Nanoparticle Encapsulation: The compound could be encapsulated within biodegradable nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA-based). researchgate.net This encapsulation can protect the drug from premature degradation, improve its solubility, and control its release profile.

Active Targeting: To direct the drug-loaded nanoparticles to specific cells or tissues, their surface can be decorated with targeting moieties. nih.gov These can include monoclonal antibodies, peptides, or small molecules that bind to receptors overexpressed on the target cells. researchgate.netnih.gov For example, if the target is a specific type of cancer cell, ligands for receptors overexpressed on those cells could be attached to the nanocarrier.

Table 2: Conceptual Prodrug and Delivery Strategies

Strategy Approach Rationale
Prodrug N-Acylation (Amide formation) Mask polar amino group, increase lipophilicity, improve membrane permeability. nih.gov
Prodrug N-Carbamate formation Similar to N-acylation; offers different cleavage kinetics. nih.gov
Prodrug Schiff Base (Imine) formation Create a hydrolyzable linkage to release the parent drug.
Targeted Delivery Liposomal Encapsulation Improve solubility, protect from degradation, and allow for surface functionalization. researchgate.net
Targeted Delivery Polymeric Nanoparticles Provide controlled release and a platform for attaching targeting ligands. researchgate.net

| Targeted Delivery | Active Targeting Ligands | Decorate nanocarrier surface with antibodies or peptides for site-specific delivery. nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The synthesis of 2-aminothiazole derivatives, traditionally achieved via methods like the Hantzsch thiazole synthesis, often involves hazardous reagents and volatile organic solvents. bepls.com Adopting green chemistry principles can mitigate the environmental impact of producing this compound derivatives by improving efficiency and reducing waste. mdpi.com

Key green chemistry strategies applicable to thiazole synthesis include:

Use of Green Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce pollution. bepls.comrsc.org Water is an ideal green solvent, and methods using aqueous media have been developed for thiazole synthesis. tandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times and improve product yields compared to conventional heating. researchgate.netnih.gov These methods often lead to cleaner reactions with fewer byproducts. bepls.com

Sustainable and Recyclable Catalysts: The use of heterogeneous or reusable catalysts is a cornerstone of green synthesis. researchgate.net Magnetic nanoparticles have been employed as catalysts in thiazole synthesis, allowing for easy separation from the reaction mixture using an external magnet and subsequent reuse. researchgate.net Furthermore, biocatalysts or catalysts derived from renewable resources, such as an aqueous extract from neem leaves, represent a highly sustainable approach. tandfonline.com

By integrating these principles, the synthesis of this compound derivatives can be made more sustainable, cost-effective, and environmentally friendly. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Aminothiazoles

Parameter Traditional Hantzsch Synthesis Green Synthesis Approaches
Solvent Volatile organic solvents (e.g., ethanol, dioxane) Water, PEG, ionic liquids, or solvent-free conditions. bepls.comtandfonline.com
Energy Source Conventional reflux (heating) Microwave irradiation, ultrasound. bepls.comresearchgate.net
Catalyst Often requires stoichiometric reagents or harsh acids/bases Recyclable catalysts (e.g., magnetic nanoparticles), biocatalysts (e.g., plant extracts). tandfonline.comresearchgate.net
Reaction Time Several hours to days Minutes to a few hours. tandfonline.com
Waste Generation Higher due to multi-step processes and solvent use Lower due to one-pot reactions and recyclable components. researchgate.net

| Atom Economy | Can be low | Often higher, especially in multi-component reactions. |

Mechanistic and Molecular Interaction Studies of 4 1 Phenylcyclopropyl 2 Thiazolamine

Investigation of Molecular Targets and Binding Mechanisms of 4-(1-phenylcyclopropyl)-2-Thiazolamine

Understanding the therapeutic potential of a compound begins with identifying its molecular targets and characterizing the nature of its binding. This involves a range of biochemical and biophysical assays designed to profile the compound's affinity for various receptors and its inhibitory effects on enzymes, as well as to analyze the physical interactions with target proteins.

Receptor Binding Studies and Affinity Profiling

Receptor binding assays are fundamental in determining the specific proteins a compound interacts with and the strength of that interaction. For a novel compound like this compound, a broad screening panel against a variety of G-protein coupled receptors (GPCRs), ion channels, and other receptors would typically be performed.

While specific binding data for this compound is not publicly available, studies on structurally related thiazole (B1198619) derivatives demonstrate the common methodologies and the potential targets for this class. For instance, certain 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have been shown to have a high affinity and selectivity for the adenosine (B11128) A(1) receptor. nih.gov Such studies typically involve competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. The affinity is usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Receptor Binding Affinity Profile for a Thiazole Derivative (Note: This data is for a related 4-phenylthiazole (B157171) compound, not this compound, and serves as an example of typical findings.)

Receptor TargetLigand UsedKi (nM)Selectivity vs. A2ASelectivity vs. A3
Adenosine A1[3H]CHA15150-fold>650-fold
Adenosine A2A[3H]CGS 216802250--
Adenosine A3[125I]AB-MECA>10000--

Data adapted from studies on non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives. nih.gov

Enzyme Inhibition Kinetics and Mechanisms of Action

Many drugs exert their effects by inhibiting enzymes. The 2-aminothiazole (B372263) scaffold is a known template for kinase inhibitors and other enzyme-targeted agents. nih.gov Investigating the effect of this compound on a panel of enzymes, particularly kinases and metabolic enzymes like carbonic anhydrases or cholinesterases, is a critical step.

Kinetic studies are performed to determine the inhibitory potency (IC50 or Ki values) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, recent studies on N-substituted 4-phenyl-2-aminothiazole derivatives revealed potent inhibition against human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). nih.govbohrium.com These studies demonstrate that minor structural modifications on the 4-phenyl-2-aminothiazole core can lead to significant differences in inhibitory activity. nih.govbohrium.com In silico docking studies often accompany these experimental assays to predict how the compound binds to the enzyme's active site. bohrium.comnih.gov

Table 2: Example Enzyme Inhibition Data for N-Substituted 4-Phenyl-2-Aminothiazole Derivatives (Note: This data illustrates typical findings for related compounds, not this compound.)

CompoundTarget EnzymeK_i (nM)
Compound 9 hCA I46.85
Compound 9 hCA II35.01
Compound 11 AChE19.58

Data represents the most potent compounds from a study on N-substituted 4-phenyl-2-aminothiazole derivatives. nih.govbohrium.com

Protein-Ligand Interaction Analysis (e.g., SPR, ITC, CETSA)

To confirm direct physical binding between a compound and its target protein within a cellular context, advanced biophysical techniques are employed.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are label-free methods used to quantify the kinetics (on/off rates) and thermodynamics of binding between a purified protein and a ligand.

Cellular Thermal Shift Assay (CETSA) is a powerful technique that verifies target engagement in intact cells or tissue lysates. nih.govfrontiersin.org The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified, often by Western blot or mass spectrometry. frontiersin.orgresearchgate.net A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates direct binding. nih.gov This method is invaluable for confirming that a drug reaches and engages its intended target in a physiological environment. nih.gov High-throughput versions of CETSA (HT-CETSA) can be used to screen compound libraries and prioritize leads. researchgate.net

Cellular Mechanisms of Action of this compound

Beyond direct target binding, it is crucial to understand how a compound affects the complex network of cellular functions. This involves studying its influence on signaling pathways and its ability to enter cells and localize to specific compartments.

Signaling Pathway Modulation by this compound

Once a molecular target is identified, research focuses on the downstream consequences of its modulation. For example, if this compound were found to inhibit a specific kinase, subsequent studies would investigate its effect on the signaling pathway regulated by that kinase. The 2-aminothiazole structure is the basis for Dasatinib, a potent inhibitor of the Src family of kinases, which are critical nodes in various signaling pathways controlling cell proliferation and survival. nih.gov

To study pathway modulation, researchers would treat cells with the compound and measure changes in the phosphorylation status of downstream proteins using techniques like Western blotting or phospho-proteomics. The ultimate functional outcomes, such as inhibition of cell proliferation or induction of apoptosis, would also be assessed.

Cellular Uptake and Intracellular Localization Studies (Non-Human Cells)

A compound's ability to exert an effect on intracellular targets depends on its capacity to cross the cell membrane and reach the appropriate subcellular location. Studies on the cellular uptake of thiazole derivatives often use methods like fluorescence microscopy or radiolabeling to track the compound's movement.

For example, a study on a radioiodinated phenyl-amino-thiazole ((123)I-PAT), designed to inhibit tubulin polymerization, demonstrated its accumulation in tumor cells through radioactivity measurements. nih.gov Such experiments can quantify the rate and extent of uptake and provide insights into the mechanism (e.g., passive diffusion vs. active transport). Fluorescence microscopy using a fluorescently tagged version of the compound or specific organelle stains can reveal its intracellular distribution, showing whether it localizes to the cytoplasm, nucleus, mitochondria, or other compartments.

Effects on Gene Expression and Proteomic Profiles (Non-Human Cells)

No studies detailing the effects of this compound on gene expression or the proteomic profiles of non-human cells were identified. Research on other heterocyclic compounds has demonstrated that such molecules can modulate the expression of genes involved in critical cellular processes. For instance, certain thiazolo[4,5-d]pyrimidines have been shown to affect the mRNA expression of genes associated with stress and anxiety, such as the corticotropin-releasing factor 1 (CRF1) receptor in rat cell lines. nih.govnih.gov However, without specific experimental data, it is impossible to ascertain whether this compound would have similar or different effects.

Pharmacodynamics of this compound at the Molecular Level (Non-Human Focus)

The pharmacodynamic properties of a compound, which describe its interactions with molecular targets, are fundamental to understanding its biological effects. For the broader class of 2-aminothiazole derivatives, a variety of molecular targets have been identified, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and various enzymes. nih.gov The specific molecular targets of this compound remain uncharacterized in the available literature.

Dose-Response Relationships in In Vitro Systems

Information regarding the dose-response relationships of this compound in any in vitro system is not present in the public domain. Such studies are crucial for determining the concentration at which a compound elicits a biological response and for quantifying its potency. For other 2-aminothiazole derivatives, in vitro assays have been used to establish their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and enzymes. nih.gov

Temporal Dynamics of Target Engagement

The temporal dynamics of how this compound engages with its potential molecular targets have not been documented. Understanding the time course of target binding and the duration of the subsequent biological effect is a critical aspect of mechanistic studies.

Pharmacological Profile and in Vivo Efficacy of 4 1 Phenylcyclopropyl 2 Thiazolamine in Non Human Models

Assessment of Biological Activities in Cell-Based Assays

No publicly available research studies detailing the assessment of biological activities for 4-(1-phenylcyclopropyl)-2-Thiazolamine in cell-based assays were identified. While the broader class of 2-aminothiazole (B372263) derivatives has been investigated for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, specific data for the title compound is not available. nih.govglobalresearchonline.net

Efficacy Studies in Relevant Disease Models (in vitro)

No specific in vitro efficacy studies for this compound in any disease model were found in the reviewed literature.

Selectivity and Specificity Profiling against Off-Targets

Information regarding the selectivity and specificity profile of this compound against off-targets is not available in the public domain.

Pharmacokinetic Profiling in Non-Human Biological Systems

No studies detailing the pharmacokinetic properties of this compound in non-human biological systems have been published.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (in vitro and in vivo non-human)

There are no available in vitro or in vivo non-human ADME data for this compound.

Metabolite Identification and Characterization of this compound

No research detailing the metabolite identification and characterization of this compound could be located.

Enzyme Induction and Inhibition by this compound in Metabolic Pathways

There is no information available regarding the potential of this compound to induce or inhibit metabolic enzymes.

In Vivo Efficacy Studies in Animal Models of Disease (Strictly Non-Human)

Selection and Validation of Animal Models for this compound Research

Information regarding the selection and validation of specific animal models for the study of this compound is not available in the public domain. The choice of an appropriate animal model is contingent on the therapeutic target and the specific disease indication for which a compound is being investigated. Without information on the pharmacological targets of this compound, any discussion on relevant animal models would be purely speculative.

Dose-Response and Efficacy Studies in Animal Models

No publicly available data exists detailing dose-response relationships or the efficacy of this compound in any non-human models of disease. Such studies are fundamental to understanding a compound's potential therapeutic window and its effectiveness in a biological system. The absence of this information indicates that such research, if it has been conducted, has not been published.

Evaluation of Compound Distribution to Target Tissues in Animals

There is no available research on the biodistribution of this compound in animal models. Tissue distribution studies are critical for determining whether a compound reaches its intended pharmacological target in sufficient concentrations to elicit a therapeutic effect.

Biomarker Identification and Validation for this compound Activity

The identification and validation of biomarkers to measure the biological activity of this compound have not been reported in the scientific literature. Biomarker studies are essential for monitoring the physiological response to a drug and for establishing a quantitative link between drug exposure and therapeutic effect.

An in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for the rational design of new therapeutic agents. This article elucidates the key pharmacophoric features, the impact of systematic structural modifications, and the guiding principles for designing compounds with enhanced potency and selectivity.

Computational and Theoretical Investigations of 4 1 Phenylcyclopropyl 2 Thiazolamine

Quantum Chemical Calculations for 4-(1-phenylcyclopropyl)-2-Thiazolamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the geometric, electronic, and spectroscopic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, offering deep insights into its structure and reactivity. For a molecule like this compound, DFT calculations would be used to optimize its three-dimensional structure and compute a wide range of molecular properties.

Molecular Orbital Theory and Electronic Structure Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of various thiazole (B1198619) derivatives, DFT calculations have been employed to determine these energy levels. For instance, calculations on azo-thiazole derivatives have shown that the HOMO is often distributed across the thiazole and adjacent phenyl rings, while the LUMO's location is influenced by the nature of substituent groups. nih.govresearchgate.net The HOMO-LUMO gap can be correlated with the electronic properties of substituents, as quantified by Hammett constants, which in turn influences the molecule's photophysical properties. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Thiazole Derivatives (Illustrative Examples)

Compound Class HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method
Azo-Thiazole Derivatives -6.20 -2.50 3.70 DFT/B3LYP
Phenylthiazolidinone Derivatives -6.55 -1.85 4.70 DFT/B3LYP/6-311G(d,p)

Note: The data in this table are illustrative and derived from studies on related thiazole compounds, not this compound itself.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Energy minimization calculations are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

For this compound, key rotational bonds would exist between the cyclopropyl (B3062369) and phenyl rings, and between the cyclopropyl and thiazole rings. Theoretical studies on related systems, such as amino acids containing a thiazole ring, have demonstrated that these units tend to adopt specific, stabilized conformations. nih.gov These preferences are often dictated by intramolecular interactions, such as hydrogen bonds (e.g., N-H⋯NThiazole), which stabilize a particular arrangement. nih.gov Computational methods like DFT can map the potential energy surface by systematically rotating dihedral angles to locate the lowest-energy conformers and the energy barriers between them. nih.gov

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These predicted spectra are invaluable for assigning experimental signals. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. These calculations help in assigning the vibrational modes of functional groups within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions. nih.gov It calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For example, in a study of a phenylthiazolidinone derivative, TD-DFT calculations predicted electronic transition bands at 237.9 nm and 276.4 nm, which were assigned to H-3→LUMO and HOMO→LUMO excitations, respectively, and aligned well with experimental findings. nih.gov

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods are central to structure-based drug design. bioinformation.netmdpi.com

Ligand-Target Interactions and Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov A scoring function is used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

Docking studies on related phenylthiazole compounds have identified key interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein active site (e.g., with residues like Tyr, His, Ser). nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the phenyl ring) and hydrophobic amino acid residues (e.g., Leu, Val, Ile, Phe). nih.gov

π-π Stacking: Aromatic rings on the ligand and protein (e.g., Phe, Tyr, Trp) can stack on top of each other.

For this compound, the 2-amino group and the thiazole nitrogen could act as hydrogen bond donors and acceptors, while the phenyl and cyclopropyl groups could engage in hydrophobic interactions. The specific binding mode would depend entirely on the topology and amino acid composition of the target protein's active site.

Table 2: Example of Predicted Ligand-Target Interactions for a Phenylthiazole Derivative in the PPARγ Active Site (Illustrative)

Interacting Residue Interaction Type Distance (Å)
Tyrosine 473 Hydrogen Bond 2.6
Histidine 323 Hydrogen Bond 3.2
Serine 289 Hydrogen Bond 2.2
Leucine 330 Hydrophobic -
Isoleucine 341 Hydrophobic -

Note: This data is derived from a docking study of a known PPARγ agonist and serves as an example of the type of information generated. nih.gov

Conformational Changes Upon Binding

The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein, a concept known as "induced fit." While docking provides a static snapshot of the final binding pose, molecular dynamics (MD) simulations can be used to explore these dynamic changes. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and revealing subtle conformational adjustments that occur upon binding. These simulations can confirm the stability of key interactions predicted by docking and assess how the flexibility of the protein and ligand influences the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies can provide valuable insights into the key molecular features that govern their therapeutic effects, thereby guiding the design of more potent derivatives.

Descriptor Generation and Model Construction

The initial and pivotal step in developing a QSAR model is the generation of molecular descriptors. These are numerical values that characterize the chemical structure of a molecule in various aspects. For analogs of this compound, a diverse set of descriptors would be calculated to capture the structural variations within the series. These descriptors are broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These descriptors are crucial for defining the interactions between the molecule and its biological target. They include parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and atomic charges. For instance, the distribution of charges on the thiazolamine ring and the phenylcyclopropyl moiety can significantly influence binding affinity.

Steric Descriptors: The size and shape of the molecule are critical for its fit within a receptor's binding pocket. Steric descriptors like molecular weight, molar refractivity, and van der Waals volume quantify these properties. researchgate.net The unique three-dimensional arrangement of the phenylcyclopropyl group, for example, would be a key determinant of steric interactions.

Once a comprehensive set of descriptors is generated for a series of this compound analogs with known biological activities, a QSAR model is constructed using various statistical methods. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to develop a linear equation that relates the descriptors to the activity. More advanced non-linear methods like Artificial Neural Networks (ANN) may also be employed to capture more complex relationships. nih.govnih.gov The robustness and predictive power of the resulting model are then rigorously evaluated through internal and external validation techniques. semanticscholar.org

Table 1: Representative Molecular Descriptors for QSAR Modeling of this compound Analogs

Descriptor CategorySpecific DescriptorPotential Relevance for this compound Analogs
Electronic HOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Dipole MomentInfluences the orientation of the molecule within a polar binding site.
Atomic ChargesDetermines electrostatic interactions with receptor residues.
Steric Molecular Weight (MW)A basic descriptor of molecular size.
Molar Refractivity (MR)Encodes both the volume of the molecule and its polarizability.
van der Waals VolumeRepresents the space occupied by the molecule.
Hydrophobic LogPMeasures the lipophilicity, affecting membrane permeability and hydrophobic interactions.
Topological Connectivity IndicesDescribe the degree of branching and connectivity of atoms in the molecule.

Predictive Modeling for Novel this compound Derivatives

A validated QSAR model serves as a powerful predictive tool for estimating the biological activity of novel, yet-to-be-synthesized derivatives of this compound. nih.gov By calculating the same set of molecular descriptors for a designed set of new analogs, their activities can be predicted using the established QSAR equation. This in silico screening approach allows for the prioritization of compounds that are most likely to exhibit high potency, thereby saving significant time and resources in the drug discovery process.

For example, a hypothetical QSAR model for a series of this compound analogs might suggest that increased hydrophobicity on the phenyl ring and a specific charge distribution on the thiazole ring are beneficial for activity. Based on this model, new derivatives with different substituents on the phenyl ring could be designed, and their activities predicted.

Table 2: Hypothetical Novel this compound Derivatives and Their Predicted Activities

Compound IDR-Group on Phenyl RingCalculated LogPCalculated Dipole Moment (Debye)Predicted Biological Activity (pIC50)
Parent -H3.52.16.0
Derivative 1 4-Cl4.22.56.5
Derivative 2 4-OCH33.32.85.8
Derivative 3 4-NO23.44.56.2

Note: The predicted activities in this table are for illustrative purposes and are based on a hypothetical QSAR model.

This predictive capability allows medicinal chemists to focus their synthetic efforts on a smaller, more promising set of compounds, accelerating the identification of lead candidates.

De Novo Design and Virtual Screening Approaches Utilizing this compound as a Scaffold

Beyond QSAR, the core structure of this compound can be leveraged in more advanced computational strategies like de novo design and virtual screening to discover novel compounds with desired biological activities. nih.gov

De Novo Design: This approach involves the computational generation of novel molecular structures that are predicted to bind to a specific biological target. The this compound scaffold can be used as a starting point or a fragment in this process. Algorithms can explore different ways to "grow" new functional groups from the scaffold or link it with other fragments to optimize interactions within the target's binding site. For instance, if the target is a kinase, the 2-aminothiazole (B372263) moiety, a known kinase hinge-binding motif, can be fixed in the active site while the software explores modifications to the phenylcyclopropyl group to enhance affinity and selectivity. nih.govdrugbank.com

Virtual Screening: In this method, large libraries of chemical compounds are computationally screened against a biological target to identify potential "hits". mdpi.com The this compound structure can be used as a query molecule for ligand-based virtual screening. Here, the algorithm searches for compounds in the database that have a similar 2D or 3D structure to the query, based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov This can be a rapid and effective way to identify novel chemotypes that retain the key pharmacophoric features of the parent scaffold.

Alternatively, in a structure-based virtual screening approach, the this compound scaffold can be docked into the crystal structure of a target protein. The binding mode and interactions observed can then inform the selection of other molecules from a database that are predicted to bind in a similar manner and with high affinity. This method is particularly useful when the three-dimensional structure of the biological target is known.

Both de novo design and virtual screening, utilizing the this compound scaffold, offer powerful avenues for the discovery of new and potentially more effective therapeutic agents.

Future Research Directions and Translational Perspectives for 4 1 Phenylcyclopropyl 2 Thiazolamine

Exploration of Novel Therapeutic Applications beyond Current Scope (Mechanistic Focus)

The 2-aminothiazole (B372263) core is a versatile template found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govmdpi.comnih.gov The unique 1-phenylcyclopropyl substituent at the C4 position of 4-(1-phenylcyclopropyl)-2-Thiazolamine suggests that its therapeutic potential could be significant, particularly in areas where interactions with hydrophobic pockets of target proteins are crucial.

Anticancer Activity: A substantial body of research points to the anticancer potential of 2-aminothiazole derivatives. nih.govresearchgate.netnih.gov These compounds have been shown to inhibit a variety of protein kinases, which are often dysregulated in cancer. acs.orgnih.govrsc.org The bulky, nonpolar substituent at the C4 position often correlates with enhanced cytotoxic activity. nih.gov For instance, structure-activity relationship (SAR) studies have revealed that hydrophobic aliphatic chains or bulky atoms at this position can be beneficial for the anticancer effects of these molecules. nih.gov

Future mechanistic studies on this compound could focus on its potential as a kinase inhibitor. A plausible hypothesis is that the phenylcyclopropyl group could effectively occupy hydrophobic regions in the ATP-binding site of various kinases, leading to their inhibition.

Potential Kinase Targets for Investigation:

Kinase FamilyRationale for Investigation
Src Family Kinases The 2-aminothiazole scaffold is a known template for Src family kinase inhibitors like Dasatinib. nih.gov
Aurora Kinases Overexpressed in many cancers, these kinases have been successfully targeted by other 2-aminothiazole derivatives. mdpi.comacs.org
VEGFR-2 Inhibition of this kinase is a key strategy in anti-angiogenic cancer therapy, and some 2-aminothiazoles have shown potent activity. nih.gov
Checkpoint Kinase 1 (CHK1) As a crucial regulator of the DNA damage response, its inhibition by novel 2-aminothiazoles is a promising anticancer strategy. nih.gov

Mechanistic investigations would likely involve a combination of in vitro kinase assays, cell-based proliferation assays on a panel of cancer cell lines, and molecular docking studies to predict the binding mode of the compound. nih.gov Furthermore, exploring its effects on cell cycle progression and apoptosis induction in cancer cells would provide deeper insights into its mode of action. researchgate.net

Other Potential Therapeutic Areas: Beyond oncology, the 2-aminothiazole scaffold has shown promise in other therapeutic domains. Future research could explore the activity of this compound in:

Neurodegenerative Diseases: Some 2-aminothiazole derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.

Inflammatory Disorders: The anti-inflammatory properties of this class of compounds are well-documented. nih.gov

Infectious Diseases: The antimicrobial and antifungal activities of 2-aminothiazoles could be another avenue for exploration. excli.denih.gov

Development of Advanced Delivery Systems for this compound (Preclinical Concepts)

A significant challenge in the development of many small molecule drugs, particularly those with bulky hydrophobic moieties like this compound, is their poor aqueous solubility. This can lead to low bioavailability and limit their therapeutic efficacy. Advanced drug delivery systems offer a promising solution to overcome these hurdles.

Future preclinical research should focus on formulating this compound into various nanoparticle-based delivery systems to enhance its solubility and bioavailability.

Potential Nanoparticle-Based Delivery Systems:

Delivery SystemDescriptionPotential Advantages for this compound
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.Increased surface area leads to enhanced dissolution rate and saturation solubility.
Solid Lipid Nanoparticles (SLNs) Composed of solid lipids, these nanoparticles can encapsulate hydrophobic drugs.High drug loading capacity, controlled release, and good biocompatibility.
Polymeric Nanoparticles Biodegradable polymers form a matrix or capsule for the drug.Offers protection from degradation, sustained release, and potential for surface modification for targeted delivery.
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.High solubilization capacity for hydrophobic drugs and can improve oral absorption.

The development of these formulations would involve physicochemical characterization (particle size, zeta potential, drug loading), in vitro drug release studies, and in vivo pharmacokinetic evaluations in animal models to assess improvements in bioavailability.

Integration of Omics Technologies in this compound Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, have revolutionized drug discovery and development by providing a global view of the molecular changes induced by a compound. Integrating these technologies into the preclinical research of this compound would be crucial for a comprehensive understanding of its biological effects.

Transcriptomics: By analyzing changes in gene expression (the transcriptome) following treatment with the compound, researchers can gain insights into its mechanism of action, identify potential off-target effects, and discover biomarkers of response or toxicity. For instance, RNA sequencing of cancer cells treated with this compound could reveal a gene expression signature indicative of the inhibition of a specific signaling pathway.

Proteomics: This involves the large-scale study of proteins and their functions. Proteomic analysis can be used to identify the direct protein targets of this compound, as well as downstream changes in protein expression and post-translational modifications. This information is vital for validating the compound's mechanism of action and for discovering biomarkers that can be used in later clinical development.

Metabolomics: The study of the complete set of small-molecule metabolites in a biological system, metabolomics can provide a functional readout of the physiological state of a cell or organism. By analyzing the metabolic profiles of cells or biofluids after treatment, researchers can understand the compound's impact on metabolic pathways, which can be particularly insightful for identifying mechanisms of toxicity or efficacy.

Synergistic Application of Omics Technologies:

Omics TechnologyApplication in this compound Research
Transcriptomics - Identify gene expression signatures of drug response. - Elucidate mechanisms of action and toxicity.
Proteomics - Identify direct protein targets and off-targets. - Discover pharmacodynamic and predictive biomarkers.
Metabolomics - Assess the impact on cellular metabolism. - Identify biomarkers of toxicity and efficacy.

Challenges and Opportunities in the Development of this compound as a Research Tool

The development of any new chemical entity for therapeutic or research purposes is fraught with challenges, but also presents unique opportunities.

Challenges:

Toxicity: The 2-aminothiazole scaffold has been identified as a potential "toxicophore," meaning it can be metabolically activated to form reactive metabolites that may lead to toxicity. researchgate.netnih.gov The presence of substituents at the C4 and C5 positions of the thiazole (B1198619) ring can mitigate this risk by blocking metabolic epoxidation. researchgate.net The 1-phenylcyclopropyl group at C4 may offer such protection, but this needs to be experimentally verified through metabolic stability and reactive metabolite screening assays.

Specificity and Off-Target Effects: While the compound may show potent activity against a particular target, it is crucial to assess its selectivity across a broad panel of related proteins (e.g., a kinome-wide screen) to minimize the risk of off-target effects that could lead to unforeseen side effects.

Drug Resistance: In the context of anticancer therapy, the development of drug resistance is a major hurdle. nih.gov Future research should investigate potential mechanisms of resistance to this compound and explore combination strategies to overcome it.

Scalable Synthesis: For the compound to be a viable research tool or therapeutic candidate, a robust and scalable synthetic route needs to be developed.

Opportunities:

Privileged Scaffold: The 2-aminothiazole core is a well-validated and "privileged" scaffold in medicinal chemistry, providing a strong foundation for developing a successful drug candidate. researchgate.netexcli.de

Novel Chemical Space: The unique 1-phenylcyclopropyl substituent offers an opportunity to explore novel chemical space and potentially achieve improved potency, selectivity, or pharmacokinetic properties compared to existing 2-aminothiazole derivatives.

Broad Therapeutic Potential: The diverse biological activities associated with the 2-aminothiazole class suggest that this compound could have applications across multiple therapeutic areas, increasing its potential for successful development. nih.govnih.gov

Research Tool: Even if it does not progress to a clinical candidate, a well-characterized, potent, and selective this compound could serve as a valuable chemical probe to study the biology of its target protein(s).

Q & A

Q. What are the recommended synthetic routes for 4-(1-phenylcyclopropyl)-2-thiazolamine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclopropanation and thiazole ring formation. A common approach is the Pinner reaction, where a nitrile intermediate reacts with cyclopropane derivatives under acidic conditions . To optimize yield:

  • Use anhydrous solvents (e.g., THF) to minimize side reactions.
  • Control temperature (e.g., 0–5°C during cyclopropane coupling) to prevent decomposition.
  • Employ catalysts like Pd(II) for stereoselective cyclopropane formation .
    Purification via silica gel chromatography (hexanes/EtOAc gradients) can isolate diastereomers (dr 6:1 reported in similar systems) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopropane ring (characteristic signals at δ 1.2–1.8 ppm for cyclopropane protons) and thiazole NH2_2 (δ 5.5–6.0 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 245.08) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage : Keep in amber vials at −20°C under inert gas (argon) to prevent oxidation of the cyclopropane ring .
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC to detect hydrolysis products (e.g., ring-opened amines) .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the structure-activity relationship (SAR) of this compound derivatives in dopamine receptor modulation?

Methodological Answer: SAR studies focus on:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Br, F) at the phenyl ring to enhance receptor binding affinity (e.g., 4c in showed EC50_{50} = 12 nM for D2_2 receptors) .
  • In Vitro Assays : Use competitive binding assays (e.g., 3H^3H-spiperone displacement) and functional cAMP assays in HEK293 cells expressing human dopamine receptors .
  • Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and IC50_{50} values .

Q. How can researchers resolve contradictions in biological activity data between in vitro assays and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and blood-brain barrier penetration (logBB > 0.3 required for CNS activity) .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) to detect active/inactive metabolites .
  • Dose-Response in Vivo : Use rodent models (e.g., MPTP-induced Parkinsonism) with escalating doses to reconcile discrepancies between receptor affinity and efficacy .

Q. What methodologies are recommended for assessing the compound’s potential off-target effects in kinase or cytochrome P450 inhibition?

Methodological Answer:

  • Kinase Panel Screening : Use a 50-kinase panel (e.g., Eurofins) at 10 µM to identify off-target inhibition (≥50% inhibition flagged for follow-up) .
  • CYP450 Inhibition : Incubate with recombinant CYP3A4/2D6 isoforms and NADPH, measuring IC50_{50} via fluorescence-based substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.